Dicetyl carbonate
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Overview
Description
Dicetyl carbonate is an organic compound classified as a carbonate ester. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicetyl carbonate can be synthesized through several methods, including the reaction of cetyl alcohol with phosgene or the transesterification of dimethyl carbonate with cetyl alcohol. The reaction conditions typically involve the use of catalysts such as sodium methoxide or potassium carbonate to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is often produced via the transesterification route due to its efficiency and lower environmental impact. The process involves heating dimethyl carbonate and cetyl alcohol in the presence of a catalyst, followed by purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dicetyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Dicetyl carbonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and carbonates.
Biology: It serves as a solvent and reagent in biochemical assays and experiments.
Medicine: this compound is utilized in the formulation of pharmaceuticals, especially in drug delivery systems.
Industry: It is employed in the production of polymers, lubricants, and plasticizers due to its stability and reactivity.
Mechanism of Action
The mechanism by which dicetyl carbonate exerts its effects involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with functional groups such as hydroxyl, amino, and carboxyl groups.
Comparison with Similar Compounds
Dimethyl carbonate: Known for its use as a methylating agent and solvent.
Diethyl carbonate: Used in the production of polycarbonates and as a fuel additive.
Dipropyl carbonate: Utilized in organic synthesis and as a solvent.
Uniqueness of Dicetyl Carbonate: this compound stands out due to its longer alkyl chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring higher molecular weight and hydrophobicity, such as in the production of certain polymers and lubricants.
Properties
CAS No. |
13784-52-6 |
---|---|
Molecular Formula |
C33H66O3 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
dihexadecyl carbonate |
InChI |
InChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
RAIOXDBEGGPDRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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